molecular formula C11H13NO B2928563 N-methyl-2,3-dihydro-1H-indene-1-carboxamide CAS No. 132896-12-9

N-methyl-2,3-dihydro-1H-indene-1-carboxamide

Cat. No.: B2928563
CAS No.: 132896-12-9
M. Wt: 175.231
InChI Key: OWYLXPLVEIGDSL-UHFFFAOYSA-N
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Description

N-methyl-2,3-dihydro-1H-indene-1-carboxamide (CAS 132896-12-9) is a chemical building block with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol . This compound features the 2,3-dihydro-1H-indene (indane) scaffold, a privileged structure in medicinal chemistry known for its versatile applications in drug discovery . Research indicates that compounds based on the indane core are being actively investigated for their potential in therapeutic development, particularly in oncology . For instance, structurally similar 2,3-dihydro-1H-indene derivatives have been identified as key intermediates in the synthesis of potent and selective inhibitors of biological targets like the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that is overexpressed in several human cancers, including pancreatic, breast, and lung cancer, and is involved in critical processes such as cell proliferation, adhesion, and epithelial-mesenchymal transition (EMT) . Therefore, this compound serves as a valuable precursor for researchers developing novel small-molecule therapies aimed at kinase targets and cancer signaling pathways . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-2,3-dihydro-1H-indene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-12-11(13)10-7-6-8-4-2-3-5-9(8)10/h2-5,10H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWYLXPLVEIGDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCC2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2,3-dihydro-1H-indene-1-carboxamide typically involves the reaction of indene with methylamine and a carboxylating agent. One common method includes the following steps:

    Formation of the Intermediate: Indene is first reacted with a suitable carboxylating agent, such as phosgene or carbon dioxide, to form an intermediate carboxylic acid derivative.

    Amidation Reaction: The intermediate is then treated with methylamine under controlled conditions to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-methyl-2,3-dihydro-1H-indene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indene ring or the carboxamide group are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products:

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced forms with fewer oxygen-containing functional groups.

    Substitution Products: Compounds with new substituents replacing existing functional groups.

Scientific Research Applications

Chemistry: N-methyl-2,3-dihydro-1H-indene-1-carboxamide is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound may be used to study the interactions of indene derivatives with biological macromolecules, such as proteins and nucleic acids. Its structural features allow for the exploration of binding affinities and mechanisms of action.

Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. Researchers investigate its effects on biological systems to identify potential therapeutic applications, such as anti-inflammatory, analgesic, or anticancer activities.

Industry: In industrial applications, this compound may be used as a precursor in the synthesis of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-methyl-2,3-dihydro-1H-indene-1-carboxamide involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Impact of Carboxamide Position on Activity

Compound Substituent Position Biological Target Key Activity/Issue Reference
Target Compound 1-Carboxamide N/A Hypothetical kinase binding -
2-Amino-5-carboxamide 5-Carboxamide DDR1 IC₅₀ = 14.9 nM
LY186641 5-Sulfonamide Preclinical anticancer Methemoglobinemia (toxicity)

Functional Group Variations

Carboxamide vs. Amine Derivatives

  • Indatraline (N-methyl-2,3-dihydro-1H-indenamine) (): Replacing the carboxamide with an amine group results in a norepinephrine-dopamine reuptake inhibitor.
  • 2-Methyl-2,3-dihydro-1H-inden-2-amine hydrochloride (): This amine derivative’s basic nitrogen contrasts with the carboxamide’s hydrogen-bonding capability, likely altering solubility and target selectivity .

Carboxamide vs. Sulfonamide

  • LY186641 (): The sulfonamide group increases acidity (pKa ~10) compared to carboxamides (pKa ~17), affecting ionization state and membrane permeability. This difference correlates with LY186641’s unique toxicity profile .

Core Structure Modifications

Indene vs. Indole Derivatives

  • N-Ethyl-2,3-dihydro-1H-indole-5-carboxamide (): The indole core introduces aromatic nitrogen, enhancing π-π stacking interactions. The 5-carboxamide position on indole versus 1-carboxamide on indene may confer distinct binding modes to kinases or GPCRs .

Quinazolinone Hybrids

  • This suggests the target compound’s carboxamide could be optimized for antimicrobial applications .

Pharmacokinetic and Toxicity Profiles

  • LY186641 : Exhibited a terminal half-life of 31 hours and dose-dependent methemoglobinemia, attributed to sulfonamide-mediated oxidative stress .

Table 2: Pharmacokinetic Comparison

Compound Half-Life Major Toxicity Therapeutic Use Reference
Target Compound N/A N/A Hypothetical oncology -
LY186641 31 h Methemoglobinemia Anticancer (preclinical)
DDR1 Inhibitor (7f) N/A None reported Pancreatic cancer

Biological Activity

N-Methyl-2,3-dihydro-1H-indene-1-carboxamide (CAS No. 132896-12-9) is an organic compound with a growing interest in biological research due to its potential therapeutic applications. This article explores the compound's biological activities, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H13NOC_{11}H_{13}NO and a molecular weight of approximately 189.23 g/mol. Its structure features a bicyclic indene core with a carboxamide functional group, which contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents.

Anticancer Potential

The anticancer properties of this compound have been investigated in several studies. A notable finding is its ability to induce apoptosis in cancer cells by interacting with inhibitor of apoptosis proteins (IAPs). The compound's mechanism involves disrupting the protein-protein interactions that IAPs facilitate, thereby promoting cell death in malignant cells .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound in the context of Alzheimer's disease. In particular, it has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with the breakdown of neurotransmitters crucial for cognitive function. Compounds derived from this structure demonstrated IC50 values in the low micromolar range against these enzymes, suggesting a promising role in treating neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound's carboxamide group can form hydrogen bonds with active sites on target enzymes like AChE and BuChE, inhibiting their activity and enhancing neurotransmitter levels in the brain.
  • Apoptosis Induction : By binding to IAPs, this compound can trigger apoptotic pathways in cancer cells, leading to their death while sparing normal cells .

Case Study 1: Anticancer Activity

A study published in 2016 evaluated the anticancer effects of various indene derivatives, including this compound. The results demonstrated that certain derivatives significantly reduced cell viability in breast cancer cell lines by inducing apoptosis through caspase activation .

Case Study 2: Neuroprotective Activity

In a separate investigation focused on Alzheimer's disease treatment, researchers synthesized a series of indene derivatives and tested their inhibitory effects on AChE and BuChE. The most potent inhibitors were found to be derivatives of this compound, with promising results suggesting their potential as multifunctional drugs for cognitive enhancement .

Data Table: Biological Activities Overview

Activity Effect Reference
AntimicrobialInhibits bacterial growth
AnticancerInduces apoptosis
NeuroprotectiveInhibits AChE/BuChE

Q & A

Q. What are the recommended synthetic routes for N-methyl-2,3-dihydro-1H-indene-1-carboxamide, and how can purity be optimized?

Methodological Answer: Synthesis typically involves functionalizing the indene scaffold via carboxamide coupling. For analogs, a common approach is:

Intermediate Preparation : Start with 2,3-dihydro-1H-indene derivatives (e.g., indene-carbaldehyde) and introduce substituents via nucleophilic substitution or reductive amination .

Carboxamide Formation : Use coupling agents like EDCI/HOBt to react the indene intermediate with methylamine or its derivatives .

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization in 2-propanol to achieve >95% purity .

Q. Reference :

Q. How should researchers handle and store this compound to ensure stability and safety?

Methodological Answer :

  • Handling : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact due to potential uncharacterized toxicity .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at −20°C. Desiccate to prevent hydrolysis .
  • Waste Disposal : Incinerate via licensed hazardous waste facilities compliant with local regulations .

Note : No GHS classification exists yet; assume acute toxicity (Category 4) until data is available .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

Methodological Answer :

X-ray Crystallography : Resolve the core structure and confirm stereochemistry. Use 0.3 mm³ crystals grown in 2-propanol .

NMR : Assign protons (¹H NMR) and carbons (¹³C NMR) using CDCl₃ or DMSO-d₆. Key signals:

  • Indene CH₂: δ 2.5–3.2 ppm (multiplet)
  • Carboxamide NH: δ 6.8–7.2 ppm (broad) .

HRMS : Confirm molecular weight (theoretical [M+H]⁺ = 204.1134) .

Q. Reference :

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound derivatives?

Methodological Answer :

  • Substituent Variation : Modify the indene core (e.g., 5-position) or carboxamide N-alkyl groups. Test analogs for kinase inhibition (DDR1/2) .
  • Assays :
    • Kinase Inhibition : Measure IC₅₀ via ADP-Glo™ assays (e.g., 14.9 nM for compound 7f) .
    • Cellular Efficacy : Use pancreatic cancer cell lines (e.g., PANC-1) for colony formation assays .

Q. Reference :

Q. What experimental approaches are used to assess the kinase inhibitory activity and selectivity of this compound?

Methodological Answer :

Biochemical Assays :

  • Kd Measurement : Use surface plasmon resonance (SPR) with immobilized DDR1 kinase (reported Kd = 5.9 nM) .
  • Selectivity Screening : Test against a panel of 100+ kinases (e.g., EGFR, VEGFR2) at 1 μM concentration .

Cellular Validation :

  • Western Blotting : Quantify phospho-DDR1 levels in collagen-treated cells (IC₅₀ ~50 nM) .

Q. Reference :

Q. How can in vivo efficacy of this compound be evaluated in disease models?

Methodological Answer :

  • Orthotopic Pancreatic Cancer Models :
    • Implantation : Inject luciferase-tagged PANC-1 cells into mouse pancreas .
    • Dosing : Administer compound (e.g., 20 mg/kg, IP, daily) for 4 weeks.
    • Monitoring : Use bioluminescence imaging and histopathology to assess tumor burden .
  • PK/PD Studies : Measure plasma half-life (t₁/₂) via LC-MS/MS and correlate with tumor growth inhibition .

Q. In Vivo Results :

  • 7f : 60% reduction in tumor volume vs. control (p < 0.001) .

Q. Reference :

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